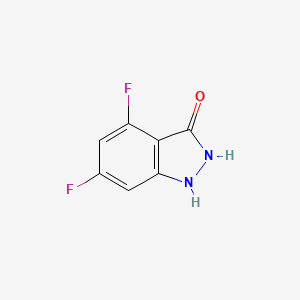

4,6-difluoro-1H-indazol-3-ol

Description

Significance of Indazole Heterocycles in Contemporary Chemical and Pharmaceutical Research

Indazole derivatives are a cornerstone of modern medicinal chemistry, with a rich history of application in the development of pharmaceuticals. nih.govnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a versatile scaffold that can be readily functionalized to interact with a diverse range of biological targets. nih.govaustinpublishinggroup.com The inherent tautomerism of the indazole ring, primarily between the 1H and 2H forms, further contributes to its chemical diversity and potential for nuanced molecular interactions. nih.gov

The significance of the indazole scaffold is underscored by its presence in a variety of approved drugs and clinical candidates. These compounds span a wide therapeutic spectrum, including anti-inflammatory agents like bendazac (B1667983) and benzydamine, and anticancer drugs such as niraparib (B1663559) and pazopanib. nih.govmdpi.com The molecular shape and electrostatic properties of the indazole ring system are crucial for its recognition by enzymes and receptors, making it a focal point for drug discovery efforts. austinpublishinggroup.com Consequently, the synthesis and biological evaluation of novel indazole derivatives remain an active and promising area of academic and industrial research. pnrjournal.comaustinpublishinggroup.comnih.gov

The Distinctive Role of Fluorine Substitution in Heterocyclic Compounds

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. tandfonline.comnih.gov This "fluorine factor" can profoundly influence a molecule's physicochemical and biological properties, often leading to improved potency, metabolic stability, and bioavailability. researchgate.netnih.govnumberanalytics.com

Impact of Fluorination on Molecular Properties Relevant to Research

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are central to its utility in drug design. nih.govtandfonline.com The substitution of hydrogen with fluorine can lead to a cascade of effects on a molecule's characteristics.

| Property Affected by Fluorination | Impact on Molecular Properties |

| Metabolic Stability | The high strength of the C-F bond makes it resistant to metabolic cleavage, often blocking sites of oxidation and prolonging the compound's half-life. tandfonline.comannualreviews.org |

| Lipophilicity | Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.govannualreviews.org |

| pKa | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing ionization at physiological pH and potentially improving bioavailability. tandfonline.commdpi.com |

| Binding Affinity | Fluorine can participate in favorable interactions with protein targets, including dipole-dipole and hydrogen bonding, thereby increasing binding affinity. tandfonline.commdpi.com |

| Conformation | The introduction of fluorine can induce conformational changes in a molecule, which can be strategically utilized to optimize its fit within a biological target. researchgate.netbeilstein-journals.org |

This table summarizes the key impacts of fluorination on molecular properties relevant to drug discovery and chemical research.

Overview of 1H-Indazol-3-ol Scaffold in Academic Investigations

The 1H-indazol-3-ol scaffold, also known as indazolin-3-one, is a subject of considerable academic interest due to its tautomeric nature and its presence in various biologically active molecules. researchgate.netresearchgate.net Research has focused on understanding the tautomeric equilibrium between the 3-hydroxy and the 3-oxo forms, which can be influenced by substituents and the surrounding environment. researchgate.net This scaffold has been investigated as a core structure for inhibitors of enzymes such as D-amino acid oxidase (DAAO). researchgate.netresearchgate.net The ability of the 1H-indazol-3-ol moiety to engage in specific hydrogen bonding interactions makes it an attractive starting point for the design of new enzyme inhibitors.

Research Objectives and Scope for 4,6-Difluoro-1H-indazol-3-ol

The primary research objective for a novel compound like this compound would be to synthesize and characterize it, followed by a systematic evaluation of its potential as a scaffold for medicinal chemistry applications. The scope of such research would likely encompass:

Synthesis: Developing an efficient and scalable synthetic route to this compound. A potential route could involve the reaction of a suitably substituted trifluorobenzonitrile with hydrazine (B178648). chemicalbook.com

Physicochemical Characterization: Thoroughly characterizing the compound's properties, including its pKa, lipophilicity (LogP), and solid-state structure, to understand how the difluoro substitution impacts the indazol-3-ol core.

Biological Screening: Subjecting the compound to a broad range of biological assays to identify any potential therapeutic activities. Given the history of the indazole scaffold, this could include screening for anticancer, anti-inflammatory, or enzyme inhibitory effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Utilizing the synthesized this compound as a starting point for the generation of a library of derivatives to explore the SAR and identify key structural features responsible for any observed biological activity. The strategic placement of the fluorine atoms provides a unique template for such studies. nih.gov

The exploration of this compound represents a logical progression in the field of medicinal chemistry, combining the proven utility of the indazole scaffold with the strategic advantages of fluorine substitution.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVQYYUSQKIJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646403 | |

| Record name | 4,6-Difluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887567-77-3 | |

| Record name | 4,6-Difluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Difluoro 1h Indazol 3 Ol and Its Analogs

Strategies for the Construction of the Indazole Core with Difluorination

Cyclization Reactions in the Synthesis of Difluoroindazoles

Cyclization reactions represent a fundamental approach to constructing the indazole ring system. A common strategy involves the condensation of a suitably substituted hydrazine (B178648) with a carbonyl compound, followed by an intramolecular cyclization. For the synthesis of 4,6-difluoroindazoles, this typically involves starting with a difluorinated phenylhydrazine (B124118) derivative.

One established method for the construction of the indazole ring is the reaction of o-fluorobenzaldehydes or their corresponding O-methyloximes with hydrazine. This condensation reaction can effectively eliminate competitive side reactions like the Wolf-Kishner reduction, which can be an issue when starting directly from aldehydes. The reaction of Z-isomers of methyloximes with hydrazine has been shown to lead to the formation of 3-aminoindazoles through a benzonitrile (B105546) intermediate, which can then be further functionalized. While specific examples for the 4,6-difluoro substitution pattern are not extensively detailed in readily available literature, this approach provides a viable pathway.

Another key cyclization strategy is the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of a dehydrating agent like polyphosphoric acid (PPA). For instance, the cyclization of 2,6-dialkoxy acetophenone (B1666503) hydrazones has been shown to yield 3-methyl-4-alkoxyindazoles, demonstrating the feasibility of forming the indazole ring from appropriately substituted precursors. nih.gov Adapting this method to a 2-amino-4,6-difluorophenyl ketone derivative could provide a direct route to the desired indazole core.

Palladium-Catalyzed Cross-Coupling Approaches for Indazole Scaffold Assembly

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including indazoles. These methods offer high efficiency and functional group tolerance. A general two-step synthesis of substituted 3-aminoindazoles involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence. nih.gov This approach provides an efficient alternative to traditional nucleophilic aromatic substitution (SNAr) reactions of hydrazine with o-fluorobenzonitriles. nih.gov To apply this to the synthesis of 4,6-difluoro-1H-indazol-3-ol, one would start with a 2-bromo-4,6-difluorobenzonitrile.

The following table outlines representative palladium-catalyzed conditions for the synthesis of 3-aminoindazoles, which are precursors to 3-hydroxyindazoles.

| Starting Material | Catalyst/Ligand | Base | Solvent | Key Transformation | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzonitriles | Pd(OAc)₂ / dppf | t-BuONa | Toluene | Intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines | nih.gov |

| 2-Halobenzonitriles | Cu Catalyst | - | - | Cascade coupling-(deacylation-)condensation with hydrazine carboxylic esters | organic-chemistry.org |

Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination in Indazole Synthesis

A modern and efficient approach for the construction of the 1H-indazole core involves a silver(I)-mediated intramolecular oxidative C-H bond amination. This method allows for the synthesis of a variety of 3-substituted indazoles. Preliminary mechanistic studies suggest that this amination proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.gov This strategy offers a direct way to form the N-N bond of the pyrazole (B372694) ring through C-H activation of a suitable precursor, such as an N-aryl-N'-arylhydrazone. While specific application to 4,6-difluorinated substrates is not explicitly detailed, the broad applicability of this method suggests its potential for the synthesis of the target compound.

Introduction of the Hydroxyl Group at the C3 Position

Once the 4,6-difluoro-1H-indazole core is established, the next critical step is the introduction of the hydroxyl group at the C3 position. This can be achieved through direct hydroxylation of the pre-formed indazole or by utilizing a precursor that already contains the oxygen functionality.

Direct Hydroxylation Methodologies

Direct C-H hydroxylation of heterocycles is a challenging but highly desirable transformation. While methods for the direct hydroxylation of some nitrogen-containing heterocycles exist, specific protocols for the C3-hydroxylation of 4,6-difluoro-1H-indazole are not well-documented in the literature. General strategies often involve the use of strong oxidizing agents or metal-catalyzed reactions, which may lack regioselectivity and could be incompatible with the fluorine substituents.

Precursor-Based Synthesis of the 3-Hydroxy Indazole Moiety

A more common and reliable approach to obtaining 3-hydroxyindazoles involves the use of precursors that can be readily converted to the desired hydroxyl group.

A prominent strategy is the synthesis of a 3-amino-1H-indazole derivative, followed by diazotization and subsequent hydrolysis of the resulting diazonium salt to the 3-hydroxy-1H-indazole. The synthesis of 3-aminoindazoles can be achieved from 2-halobenzonitriles through reactions with hydrazine derivatives. organic-chemistry.org For the target molecule, this would involve starting with a 2-halo-4,6-difluorobenzonitrile. The subsequent diazotization with a reagent like sodium nitrite (B80452) in an acidic medium, followed by warming in water, would yield the this compound. This two-step sequence is a well-established method for converting an amino group on an aromatic ring to a hydroxyl group.

Another precursor-based approach involves the synthesis of 1H-indazole-3-carboxylic acid derivatives, which can potentially be converted to the 3-hydroxy derivative through a Curtius rearrangement or a similar transformation. A highly efficient synthesis of 1H-indazole-3-carboxylic acid derivatives can be achieved via a diazotization reaction of ortho-aminobenzacetamides or ortho-aminobenzacetates. sioc-journal.cndntb.gov.ua

The following table summarizes precursor-based approaches for the synthesis of 3-hydroxyindazoles.

| Precursor | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 3-Amino-1H-indazole | NaNO₂, H⁺; then H₂O, heat | Indazole-3-diazonium salt | 3-Hydroxy-1H-indazole | General Method |

| ortho-Aminobenzacetamide | Diazotization reagents | - | 1H-Indazole-3-carboxylic acid | sioc-journal.cndntb.gov.ua |

Regioselectivity Control in Difluoro-Indazole Synthesis

Regioselectivity in the synthesis of difluoro-indazoles is paramount, as the position of the fluorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties and its interactions with biological targets.

The control of fluorine atom placement on the indazole core is most effectively achieved by selecting an appropriately substituted precursor. The classic approach to indazole synthesis involves the cyclization of a substituted o-fluoro carbonyl compound with hydrazine. This method ensures that the substitution pattern of the starting material directly translates to the final indazole product, thus providing excellent control over the regiochemical outcome.

For instance, the synthesis of 4,6-difluoro-3-methyl-1H-indazole is accomplished by reacting 2',4'-difluoroacetophenone (B1293509) with hydrazine. Conversely, to obtain the 6,7-difluoro isomer, the synthesis begins with 2',3'-difluoroacetophenone. This precursor-directed strategy is a robust and predictable method for ensuring the desired placement of fluorine atoms on the indazole ring.

| Starting Material | Reagent | Product | Fluorine Positions |

| 2',4'-Difluoroacetophenone | Hydrazine | 4,6-Difluoro-3-methyl-1H-indazole |

Elucidation of Reactivity and Functionalization Patterns of 4,6 Difluoro 1h Indazol 3 Ol

Tautomeric Equilibrium Studies of 4,6-Difluoro-1H-indazol-3-ol

Tautomerism, the facile interconversion of structural isomers, is a fundamental characteristic of indazol-3-ols, defining their chemical properties and reactivity. nih.gov This phenomenon involves the migration of a proton, leading to distinct coexisting molecular forms.

The core of this compound's chemistry is its existence in a tautomeric equilibrium between two primary forms: the aromatic 1H-indazol-3-ol and the non-aromatic 1,2-dihydro-3H-indazol-3-one (also known as indazolin-3-one). researchgate.netresearchgate.net The 1H-indazol-3-ol form possesses a hydroxyl group at the C3 position and maintains the aromaticity of the bicyclic system. In contrast, the indazolin-3-one form features a carbonyl group at C3 and a proton on one of the nitrogen atoms, disrupting the aromaticity of the pyrazole (B372694) ring. thieme-connect.de For the parent, unsubstituted compound, the 1H-indazol-3-ol tautomer is generally the most stable and predominant form in solution. researchgate.net

The presence of two strongly electron-withdrawing fluorine atoms at the 4- and 6-positions of the benzene (B151609) ring significantly impacts the tautomeric equilibrium. These substituents modify the electron density distribution throughout the molecule, influencing the acidity of the N-H and O-H protons involved in the tautomeric shift. The electron-withdrawing nature of fluorine can stabilize the indazolin-3-one tautomer, where the negative charge is more delocalized. Concurrently, the hydroxyl group at the C3 position is pivotal, as its proton is the one that migrates during the tautomerization process. Studies on related fluorinated heterocyclic systems have shown that fluorine substitution can have a pronounced effect on which tautomeric form predominates. researchgate.net

The preferred tautomeric form of indazol-3-ols is highly dependent on the physical state (solid or solution) and the nature of the solvent. researchgate.netmdpi.com

Solid-State: In the solid state, the indazolin-3-one tautomer is often the exclusively observed form. thieme-connect.de This preference is attributed to favorable intermolecular hydrogen bonding and crystal packing effects, which can stabilize the keto form, often leading to the formation of hydrogen-bonded dimers. researchgate.netmdpi.comnih.gov X-ray crystallography studies on the parent indazolin-3-one have confirmed the presence of the keto tautomer in the crystalline structure. researchgate.net

Solution: In solution, the tautomeric equilibrium is dynamic, and the ratio of the two forms is dictated by solvent polarity and its ability to form hydrogen bonds. nih.gov

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the aromatic 1H-indazol-3-ol tautomer is typically the major species. researchgate.netthieme-connect.de For the parent compound in DMSO, the 1H-indazol-3-ol form can constitute 75-85% of the mixture. thieme-connect.de

In protic solvents, the equilibrium can shift, often favoring the indazolin-3-one form due to stabilization by hydrogen bonding with solvent molecules. thieme-connect.de

This solvent-dependent equilibrium highlights the dynamic nature of the proton transfer connecting the two tautomers.

Derivatization Strategies at Nitrogen (N1 and N2) Positions

Functionalization of the indazole core at its two nitrogen atoms (N1 and N2) is crucial for modulating its biological activity and physicochemical properties. The primary challenge in this process is achieving regioselectivity, as direct alkylation or acylation often yields a mixture of N1 and N2 isomers. nih.govd-nb.info

Control over N1 versus N2 functionalization can be achieved by carefully selecting reagents and reaction conditions, such as the base, solvent, and electrophile. d-nb.info

N-Alkylation: The outcome of N-alkylation is highly sensitive to steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions. nih.gov

N1-Selectivity: Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info Conditions that favor thermodynamic control often lead to the N1-substituted product. A widely used system for achieving high N1 selectivity is the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF). nih.govd-nb.info This method has proven effective for a range of substituted indazoles. nih.gov

N2-Selectivity: Achieving N2 selectivity can be more challenging. However, the presence of electron-withdrawing groups, particularly at the C7 position, has been shown to confer excellent N2 regioselectivity. nih.gov Furthermore, specific catalytic systems, such as using triflic acid (TfOH) with diazo compounds, have been developed to afford N2-alkylated indazoles with very high selectivity. rsc.org

The table below summarizes how different factors can influence the regioselectivity of indazole N-alkylation.

| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation |

| Base/Solvent | Sodium Hydride (NaH) in THF nih.govd-nb.info | Cesium Carbonate (Cs2CO3) in DMF (can vary) |

| Control | Thermodynamic Control d-nb.info | Kinetic Control; Specific Catalysis (e.g., TfOH) rsc.org |

| Substituents | Bulky groups at C3 nih.gov | Electron-withdrawing groups at C7 nih.gov |

N-Acylation: Regioselective N-acylation typically favors the formation of the N1-substituted product. This is often explained by the initial formation of the N2-acylindazole, which then isomerizes to the more thermodynamically stable N1 regioisomer. nih.govd-nb.info

In multi-step syntheses, the protection of one or both nitrogen atoms of the indazole ring is often necessary to prevent unwanted side reactions. The choice of protecting group and the conditions for its introduction can allow for regioselective functionalization.

Regioselective Protection: The regioselectivity of protection can be directed by the reaction conditions. Mildly acidic conditions can favor protection at the N2 position, whereas thermodynamic conditions, which allow for equilibration, typically lead to the more stable N1-protected indazole. acs.org

Common Protecting Groups: A variety of protecting groups commonly used for other nitrogen-containing heterocycles like indoles and pyrroles can be adapted for indazoles. researchgate.netacs.org These groups must be stable to subsequent reaction conditions and readily removable when no longer needed. Examples include:

Sulfonyl Groups: Groups like 2-phenylsulfonylethyl can be used for nitrogen protection and are readily removed under basic conditions. researchgate.net

Carbamates: Groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are standard in organic synthesis.

Bulky Alkyl Groups: The sterically hindered 9-phenyl-9-fluorenyl (Pf) group is exceptionally effective at preventing epimerization at adjacent chiral centers. nih.gov

Silyl (B83357) Ethers: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another common choice for protecting the nitrogen atom in heterocyclic systems. acs.org

The strategic application of these protecting groups is essential for the controlled and efficient synthesis of complex, highly functionalized indazole derivatives.

Functionalization at the Hydroxyl (C3-OH) Group

The hydroxyl group at the C3 position of this compound is a primary site for various chemical modifications. Its reactivity is influenced by the tautomeric equilibrium between the -ol form and the indazol-3(2H)-one form.

While specific literature on the esterification of this compound is not abundant, the general reactivity of indazol-3-ols suggests that esterification can be achieved under standard conditions. For instance, the reaction with acyl chlorides or acid anhydrides in the presence of a base would be expected to yield the corresponding esters. The transesterification of related indazole-3-carboxamide synthetic cannabinoids has been reported, indicating the susceptibility of ester functionalities at this position to nucleophilic attack. nih.gov

Etherification, or O-alkylation, of indazol-3-ols can be accomplished using various alkylating agents. The regioselectivity of alkylation (N1 vs. N2 vs. O) is a critical aspect in the functionalization of indazoles. For indazole-3-carboxylic acid, selective N1-alkylation has been achieved using a suitable base and solvent system. researchgate.netdiva-portal.org Similar strategies could likely be adapted for the O-alkylation of this compound by carefully selecting the reaction conditions to favor attack at the oxygen atom. The choice of base and solvent is crucial in directing the alkylation to the desired position. nih.govnih.govbeilstein-journals.orgrsc.org

Table 1: Potential Esterification and Etherification Reactions of this compound This table is illustrative and based on general reactivity patterns of indazol-3-ols.

| Reaction Type | Reagents | Expected Product |

| Esterification | Acetyl chloride, Triethylamine (B128534) | 4,6-difluoro-1H-indazol-3-yl acetate |

| Etherification | Methyl iodide, Sodium hydride | 4,6-difluoro-3-methoxy-1H-indazole |

Acylation of the C3-hydroxyl group can serve as a protective strategy or as a means to introduce specific functionalities. Friedel-Crafts acylation is a common method for the C3-acylation of indoles, a related heterocyclic system. nih.gov While direct C-acylation at other positions of the indazole ring is known, O-acylation at the C3-hydroxyl group would proceed via standard acylation protocols. Palladium-catalyzed acylation of free (N-H) indoles with nitriles has also been reported as an efficient method for synthesizing 3-acylindoles. nih.gov

Silylation is a widely used technique for the protection of hydroxyl groups in organic synthesis. wikipedia.org The hydroxyl group of this compound can be readily converted to a silyl ether by treatment with a silylating agent such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine or imidazole. researchgate.net These silyl ethers are generally more volatile, which can be advantageous for analytical applications such as gas chromatography. Furthermore, the silyl group can be easily removed under mild conditions, making it an excellent temporary protecting group during multi-step syntheses.

Table 2: Potential Acylation and Silylation Reactions of this compound This table is illustrative and based on general reactivity patterns of hydroxyl groups.

| Reaction Type | Reagents | Application |

| Acylation | Acetic anhydride, Pyridine | Protection, Functionalization |

| Silylation | Trimethylsilyl chloride, Triethylamine | Protection, Analytical Derivatization |

Electrophilic and Nucleophilic Substitution Reactions on the Difluorinated Benzene Ring

The difluorinated benzene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the fluorine atoms playing a significant role in directing the regioselectivity of these transformations.

The presence of two electron-withdrawing fluorine atoms on the benzene ring makes it electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netmasterorganicchemistry.comwikipedia.orgyoutube.comnih.gov In general, SNAr reactions on difluorinated benzenes can be controlled by the choice of solvent and reaction conditions. researchgate.net For this compound, a nucleophile could potentially displace one of the fluorine atoms. The fused pyrazole ring would further activate the benzene ring towards nucleophilic attack. The regioselectivity of such a substitution would depend on the relative activation of the C4 and C6 positions by the indazole nucleus and the specific reaction conditions employed.

Metal-Catalyzed Coupling Reactions with this compound Derivatives

The functionalization of the this compound scaffold can be greatly expanded through the use of transition metal-catalyzed cross-coupling reactions. These reactions typically require the presence of a halide or a triflate group on the indazole ring system.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. nih.govmdpi.com While there are no direct reports of Suzuki-Miyaura coupling on this compound itself, derivatives of this compound could be readily employed in such reactions. For instance, the hydroxyl group at C3 can be converted to a triflate, which is an excellent leaving group in palladium-catalyzed couplings. acs.org Alternatively, the difluorinated benzene ring can be halogenated to introduce a coupling handle. For example, bromination of 4-substituted-1H-indazoles has been shown to occur regioselectively at the C7 position, and the resulting 7-bromoindazoles undergo successful Suzuki-Miyaura coupling with various boronic acids. rsc.org A similar strategy could be applied to this compound to introduce aryl or heteroaryl substituents at the C7 position. The functionalization of chlorinated pyrimido[1,2-b]indazole derivatives via Suzuki-Miyaura coupling has also been demonstrated. mdpi.com

Table 3: Potential Suzuki-Miyaura Cross-Coupling Reactions with this compound Derivatives This table is illustrative and based on known reactivity of indazole derivatives.

| Indazole Derivative | Coupling Partner | Catalyst/Conditions | Expected Product |

| 7-Bromo-4,6-difluoro-1H-indazol-3-ol | Phenylboronic acid | Pd(PPh3)4, Base | 4,6-Difluoro-7-phenyl-1H-indazol-3-ol |

| 4,6-Difluoro-1H-indazol-3-yl trifluoromethanesulfonate | Naphthylboronic acid | PdCl2(dppf), Base | 4,6-Difluoro-3-(naphthalen-2-yl)-1H-indazole |

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed transformations can be envisaged for the derivatization of this compound. These include:

Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of aryl or vinyl halides with alkenes. mdpi.comorganic-chemistry.orgnih.gov A halogenated derivative of this compound could be coupled with various alkenes to introduce unsaturated side chains.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgnih.gov This would be a valuable method for introducing alkynyl moieties onto the indazole scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.govresearchgate.netrsc.org This would allow for the introduction of a wide range of amino groups onto the difluorinated benzene ring of a halogenated this compound derivative.

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been used for the synthesis of indazoles via C-H bond functionalization and cyclative capture. nih.gov Such methods could potentially be applied to further functionalize the existing this compound core.

The application of these modern synthetic methodologies to derivatives of this compound opens up a vast chemical space for the generation of novel compounds with potentially interesting biological and material properties.

Advanced Spectroscopic and Structural Characterization of 4,6 Difluoro 1h Indazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a molecule such as 4,6-difluoro-1H-indazol-3-ol, a multi-nuclear NMR approach is essential for a complete characterization.

¹H and ¹³C NMR for Backbone Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be the primary methods for elucidating the core structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. For the aromatic region of this compound, two distinct signals would be anticipated for the protons at positions 5 and 7. Due to the fluorine substitutions at positions 4 and 6, these protons would exhibit complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at C5 would likely appear as a doublet of doublets of doublets, coupled to the proton at C7 and the fluorine atoms at C4 and C6. Similarly, the proton at C7 would show a complex multiplet. The protons attached to the nitrogen (N-H) and oxygen (O-H) would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework. Seven distinct carbon signals would be expected. The carbons directly bonded to fluorine (C4 and C6) would appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large. The carbons adjacent to the fluorine-substituted carbons would also show smaller couplings (²JCF and ³JCF). The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing effects of the fluorine atoms and the hydroxyl group.

Expected ¹H and ¹³C NMR Data (Hypothetical)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹³C) |

|---|---|---|---|

| C3 | - | ~150-160 | s |

| C3a | - | ~120-130 | d (due to F coupling) |

| C4 | - | ~155-165 | d (¹JCF) |

| C5 | ~6.8-7.2 | ~95-105 | d (due to F coupling) |

| C6 | - | ~158-168 | d (¹JCF) |

| C7 | ~7.0-7.4 | ~100-110 | d (due to F coupling) |

| C7a | - | ~140-150 | s |

| N1-H | ~11-13 | - | - |

Note: These are estimated values and can vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is crucial for compounds containing fluorine. It provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at C4 and one for the fluorine at C6. These signals would likely appear as complex multiplets due to coupling with the aromatic protons (H5 and H7). The chemical shifts of these fluorine atoms would be indicative of their electronic environment within the indazole ring.

¹⁵N NMR for Nitrogen Tautomerism and Bonding Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide invaluable information about the nitrogen atoms in the indazole ring. It would help to distinguish between the N1 and N2 nitrogens and could be instrumental in studying the tautomeric equilibrium between the 1H- and 2H-forms of the indazole. The chemical shifts and coupling constants would offer insights into the hybridization and bonding characteristics of the nitrogen atoms.

Solid-State NMR (CPMAS) for Crystalline Forms

Solid-State NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), would be employed to study the compound in its crystalline form. This technique is especially useful for characterizing polymorphism, where a compound can exist in different crystal structures. ¹³C and ¹⁵N CPMAS NMR would provide information on the molecular structure and packing in the solid state, which can differ from the solution state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the elemental composition. For C₇H₄F₂N₂O, the expected exact mass would be calculated and compared to the experimentally measured mass.

Expected HRMS Data

| Molecular Formula | Calculated Exact Mass |

|---|

This precise mass measurement would serve as definitive proof of the compound's elemental formula, complementing the structural information obtained from NMR spectroscopy.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a molecular ion peak (M+) corresponding to its exact mass.

The subsequent fragmentation would likely involve the characteristic cleavage of the indazole ring system. Key fragmentation pathways for indazole derivatives often include the loss of stable neutral molecules like N₂, HCN, or CO. For this compound, potential fragmentation could involve:

Initial loss of N₂ from the pyrazole (B372694) ring, a common fragmentation for N-heterocycles.

Cleavage of the C-O bond, leading to the loss of a hydroxyl radical or a neutral CO molecule, depending on tautomeric form and rearrangement pathways.

Fission of the benzene (B151609) portion of the molecule, potentially involving the expulsion of HF or difluorobenzyne intermediates, driven by the fluorine substituents.

A hypothetical data table for the fragmentation pattern is presented below. Note: This data is illustrative and not based on published experimental results for this specific compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Potential Neutral Loss |

| [Molecular Weight] | [C₇H₄F₂N₂O]⁺ (Molecular Ion) | - |

| [M - 28] | [C₇H₄F₂O]⁺ | N₂ |

| [M - 27] | [C₆H₃F₂N₂O]⁺ | HCN |

| [M - 17] | [C₇H₃F₂N₂]⁺ | OH |

Analysis of these fragments would provide critical insights into the connectivity and stability of the difluoro-indazolol core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

O-H and N-H Stretching: Due to tautomerism between the keto and enol forms (indazol-3-one and indazol-3-ol), broad absorption bands would be expected in the region of 3400-3200 cm⁻¹ for O-H stretching and N-H stretching of the pyrazole ring.

C=O Stretching: The keto-tautomer would exhibit a strong absorption band for the carbonyl (C=O) group, typically in the range of 1700-1650 cm⁻¹.

C=N and C=C Stretching: Stretching vibrations for the C=N bond in the pyrazole ring and C=C bonds in the aromatic system would appear in the 1650-1450 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1250-1000 cm⁻¹.

A representative table of expected IR absorption bands is provided below. Note: This data is theoretical and not from an experimental spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H / N-H Stretch | Hydroxyl / Amine |

| 1700-1650 (strong) | C=O Stretch | Carbonyl (keto form) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1550-1480 | C=N Stretch | Pyrazole Ring |

| 1250-1100 (strong) | C-F Stretch | Aryl Fluoride |

Medicinal Chemistry and Biological Applications of 4,6 Difluoro 1h Indazol 3 Ol Derivatives

Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in the field of drug discovery. This designation is attributed to its ability to bind to a wide variety of biological targets with high affinity, leading to a broad range of pharmacological activities. The versatile nature of the indazole scaffold allows for the development of compounds with therapeutic potential across numerous disease areas.

Indazole-containing compounds have demonstrated efficacy as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents. The structural rigidity and the presence of nitrogen atoms in the indazole core enable it to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding. This inherent versatility has led to the successful development and marketing of several indazole-based drugs, including the antiemetic Granisetron and the chemotherapy agent Benzydamine. Furthermore, a significant number of indazole derivatives are currently in various stages of clinical trials for a multitude of therapeutic indications.

Strategies for Modulating Biological Activity through Fluorination

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their steric bulk, as its van der Waals radius is comparable to that of a hydrogen atom.

Strategic fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Binding Affinity: Fluorine and its derivatives can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a compound's solubility, absorption, and target engagement.

In the context of 4,6-difluoro-1H-indazol-3-ol, the two fluorine atoms on the benzene (B151609) ring are expected to significantly modulate the electronic properties of the indazole core, influencing its interaction with various biological targets.

Pharmacological Target Identification and Validation

The this compound scaffold and its derivatives have been investigated for their activity against a range of pharmacological targets, including enzymes and receptors.

Enzyme Inhibition Studies

Indazole derivatives are known to inhibit various enzymes implicated in disease pathogenesis.

D-amino acid oxidase (DAAO): DAAO is a key enzyme in the degradation of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO is a therapeutic strategy for neurological and psychiatric disorders. Studies on 1H-indazol-3-ol derivatives have identified them as potent DAAO inhibitors. Notably, 6-fluoro-1H-indazol-3-ol has shown significant DAAO inhibitory activity, suggesting that the 4,6-difluoro analog could also be a promising candidate. nih.gov

Nitric Oxide Synthase (NOS): NOS enzymes are involved in the production of nitric oxide, a signaling molecule with diverse physiological roles. Overproduction of nitric oxide is implicated in various inflammatory and neurodegenerative diseases. Research into fluorinated indazoles has highlighted their potential as NOS inhibitors. Specifically, 4,6-difluoro-3-methyl-1H-indazole has been synthesized and investigated for its NOS inhibitory properties. nih.gov

Kinases (FGFR, VEGFR-2): Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indazole scaffold is a common feature in many kinase inhibitors.

FGFR: Fibroblast growth factor receptors are involved in cell proliferation, differentiation, and angiogenesis. Derivatives of 1H-indazol-3-amine have been optimized as potent FGFR inhibitors. One such derivative, incorporating a 2,6-difluoro-3-methoxyphenyl group, exhibited potent inhibition of FGFR1 and FGFR2. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole derivatives have been designed and evaluated as VEGFR-2 kinase inhibitors, with some compounds showing potent anti-angiogenic properties. nih.gov

PARP1/PARP2: Poly (ADP-ribose) polymerase enzymes are involved in DNA repair and are attractive targets for cancer therapy. While specific studies on this compound are limited, the indazole scaffold is present in the approved PARP inhibitor Niraparib (B1663559).

AChE-MAO B: Acetylcholinesterase and Monoamine Oxidase B are targets in the treatment of Alzheimer's disease. While direct evidence for this compound is not available, other substituted indazole derivatives have been explored as dual inhibitors of these enzymes.

BCL-2/MCL-1: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Inhibition of anti-apoptotic proteins like BCL-2 and Myeloid cell leukemia 1 (MCL-1) is a promising strategy in cancer therapy. Some indazole derivatives have been investigated for their potential to inhibit these proteins. mdpi.com

| Enzyme Target | Compound/Derivative Class | Key Findings | Reported Activity (IC50) |

|---|---|---|---|

| DAAO | 6-fluoro-1H-indazol-3-ol | Identified as a potent inhibitor. nih.gov | Data not specified in abstract. nih.gov |

| NOS | 4,6-difluoro-3-methyl-1H-indazole | Synthesized for potential NOS inhibition. nih.gov | Data not specified in abstract. nih.gov |

| FGFR1/FGFR2 | 1H-indazol-3-amine derivative with 2,6-difluoro-3-methoxyphenyl group | Exhibited potent inhibitory activities. nih.gov | FGFR1: < 4.1 nM, FGFR2: 2.0±0.8 nM nih.gov |

| VEGFR-2 | Indazole derivatives | Demonstrated potent inhibition and anti-angiogenic properties. nih.gov | Lead compound IC50 = 1.24 nM nih.gov |

Receptor Modulation

Derivatives of the indazole scaffold have also been shown to modulate the activity of various receptors.

Muscarinic Receptors: These G-protein coupled receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems. While specific data on this compound is lacking, the broader class of nitrogen-containing heterocycles is known to interact with these receptors.

Estrogen Receptors: The estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-dependent cancers and other conditions. Phenyl-2H-indazole derivatives have been synthesized and shown to be highly selective ligands for ERβ, with some compounds exhibiting affinities comparable to estradiol. nih.gov

5-HT4 receptor, β3-adrenergic receptor, α7nAChR, I1-imidazoline receptors, NMDA receptor: While the indazole scaffold is versatile, specific studies detailing the interaction of this compound derivatives with these particular receptors are not readily available in the current literature. However, the structural features of the indazole core suggest that derivatives could be designed to target these receptors.

| Receptor Target | Compound/Derivative Class | Key Findings | Reported Affinity/Potency |

|---|---|---|---|

| Estrogen Receptor β (ERβ) | Phenyl-2H-indazole derivatives | Identified as highly selective ligands with high affinity. nih.gov | Affinity comparable to estradiol, with ERβ selectivity >100-fold. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The systematic investigation of how chemical structure relates to biological activity is crucial for the optimization of lead compounds. For indazole derivatives, SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity.

Impact of Substitution Patterns on Efficacy and Selectivity

The nature and position of substituents on the indazole ring system play a critical role in determining the pharmacological profile of the resulting compounds.

For 1H-indazol-3-ol derivatives acting as DAAO inhibitors, the substitution pattern on the benzene ring significantly influences potency. The presence of a fluorine atom at the 6-position has been shown to be beneficial for activity. nih.gov This suggests that the electronic effects of the fluorine substituent are important for the interaction with the enzyme's active site.

In the case of 1H-indazol-3-amine derivatives as FGFR inhibitors, the introduction of fluorine substituents on a phenyl group attached to the indazole core led to enhanced cellular activity. A 2,6-difluoro-3-methoxyphenyl substituent was found to be optimal, indicating that both electronic and steric factors contribute to the high potency observed. nih.gov

The difluoro substitution at the 4- and 6-positions of the 1H-indazol-3-ol core is expected to create a unique electronic environment. The electron-withdrawing fluorine atoms would decrease the pKa of the indazol-3-ol, potentially influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor or acceptor. Furthermore, these fluorine atoms can participate in specific interactions with the target protein, such as halogen bonding, which could contribute to enhanced binding affinity and selectivity. Further detailed SAR studies focusing specifically on analogs of this compound are warranted to fully elucidate the impact of this substitution pattern and to guide the design of more potent and selective therapeutic agents.

Role of the 3-Hydroxyl Group in Ligand-Target Interactions

The 3-hydroxyl group of the indazole scaffold plays a pivotal role in the interaction of this compound derivatives with their biological targets. This functional group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to the active sites of proteins. The hydrogen bonding capacity of the hydroxyl group is crucial for molecular recognition and the subsequent modulation of protein function.

In many instances, the hydroxyl group forms key hydrogen bonds with amino acid residues such as aspartate, glutamate, and asparagine within the target protein. These interactions are often critical for the compound's inhibitory activity. For example, in the context of kinase inhibition, the 3-hydroxyl group can interact with the hinge region of the kinase, a critical element for ATP binding. This interaction can stabilize the ligand-protein complex, leading to potent inhibition of the enzyme's catalytic activity.

The versatility of the 3-hydroxyl group in forming specific interactions and influencing drug-like properties makes it a critical determinant of the biological activity of this compound derivatives.

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activities of this compound derivatives are assessed through a variety of in vitro and in vivo methodologies to determine their therapeutic potential. These evaluations are crucial for understanding the mechanism of action, potency, and efficacy of these compounds.

Cell-based assays are fundamental in the initial screening of this compound derivatives for their potential as anticancer agents. These assays measure the ability of the compounds to inhibit cell growth (antiproliferative effects) or to directly kill cancer cells (cytotoxic effects).

Commonly used assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests antiproliferative or cytotoxic effects.

SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass. It is another widely used method to assess cytotoxicity.

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on the integrity of the cell membrane. Dead cells with compromised membranes take up the blue dye, allowing for the quantification of cytotoxicity.

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony. It provides a measure of the long-term effects of a compound on cell survival and proliferation.

A variety of human cancer cell lines are utilized in these assays to evaluate the spectrum of activity of the derivatives. These can include cell lines from different tumor types such as lung, breast, colon, and leukemia. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

To understand the mechanism by which this compound derivatives exert their antiproliferative effects, further assays are conducted to investigate their impact on apoptosis (programmed cell death) and the cell cycle.

Key methodologies include:

Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-9, can confirm the induction of apoptosis.

Western Blot Analysis: This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation, such as Bcl-2 family proteins, cyclins, and cyclin-dependent kinases (CDKs).

Cell Cycle Analysis by Flow Cytometry: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide. The fluorescence intensity is proportional to the DNA content, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound causes cell cycle arrest at a specific phase.

For a compound to be effective in vivo, it must possess favorable pharmacokinetic properties, including metabolic stability and bioavailability.

Metabolic Stability: In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of the derivatives. These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. A higher metabolic stability indicates that the compound is less likely to be rapidly cleared from the body, potentially leading to a longer duration of action. cambridgemedchemconsulting.com

Bioavailability: Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter for determining the potential for oral administration. In vivo studies in animal models, such as rodents, are conducted to determine the bioavailability of the compounds. This involves administering the compound and measuring its concentration in the plasma over time.

The data obtained from these studies are crucial for optimizing the lead compounds to improve their drug-like properties.

Promising this compound derivatives identified through in vitro screening are further evaluated in in vivo disease models to assess their therapeutic efficacy. The choice of the animal model depends on the intended therapeutic application.

Cancer: Xenograft models are widely used in cancer research. In these models, human cancer cells are implanted into immunocompromised mice, and the ability of the compound to inhibit tumor growth is evaluated. The size of the tumors is monitored over time, and the efficacy of the treatment is compared to that of a control group.

Neurodegenerative Diseases: Animal models that mimic the pathology of diseases like Alzheimer's or Parkinson's are used to assess the neuroprotective effects of the compounds. Behavioral tests and histological analysis of brain tissue are used to evaluate the therapeutic outcome.

Inflammation: Various animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, are used to evaluate the anti-inflammatory activity of the derivatives. The reduction in swelling, pain, and other inflammatory markers is measured.

Infectious Diseases: For infectious diseases, animal models of bacterial or viral infections are used. The ability of the compound to reduce the pathogen load and improve survival rates is assessed.

These in vivo studies provide critical information about the efficacy, and potential toxicity of the compounds in a whole-organism setting, which is essential for their further development as therapeutic agents.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the molecular basis of the interaction between this compound derivatives and their biological targets.

By simulating the binding process, molecular docking can:

Identify the key amino acid residues in the active site that are involved in the interaction.

Predict the binding mode and conformation of the ligand within the active site.

Provide insights into the types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Binding energy calculations are often performed in conjunction with molecular docking to estimate the strength of the interaction between the ligand and the protein. These calculations provide a quantitative measure of the binding affinity, which can be used to rank and prioritize compounds for further experimental testing.

The information obtained from molecular docking and binding energy calculations is invaluable for:

Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure of the derivatives affect their binding affinity and biological activity.

Lead Optimization: Guiding the design of new derivatives with improved potency and selectivity.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which these compounds exert their biological effects.

For instance, docking studies can reveal how the fluorine atoms at the 4- and 6-positions of the indazole ring contribute to the binding affinity through specific interactions with the protein target. Similarly, these studies can highlight the critical role of the 3-hydroxyl group in forming hydrogen bonds with the active site residues.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound indicate a notable scarcity of detailed, publicly accessible research concerning its specific medicinal chemistry and biological applications. While the broader class of indazole derivatives has been a subject of significant scientific inquiry, particularly in the development of kinase inhibitors and other therapeutic agents, specific data on the ligand-protein interactions and rational design of the 4,6-difluoro substituted variant remains largely unavailable in the public domain.

The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known for its ability to interact with a variety of biological targets. Derivatives have been explored for their potential as inhibitors of targets such as DNA gyrase and various protein kinases, which are crucial in the development of antibacterial and anticancer therapies. However, the precise impact of the fluorine substitutions at the 4 and 6 positions of the indazole ring on its interaction with specific proteins like DNA gyrase or kinase active sites has not been extensively documented in available literature.

Consequently, a detailed discussion on the ligand-protein interaction profiling and the rational design of optimized derivatives specifically for this compound cannot be provided at this time due to the lack of specific research findings. Further empirical studies and publications are required to elucidate the particular biological activity and therapeutic potential of this compound.

Exploration of 4,6 Difluoro 1h Indazol 3 Ol in Advanced Materials and Other Applications

Integration into Functional Polymers and Composites

The direct integration of 4,6-difluoro-1H-indazol-3-ol into the main chain or as a pendant group in functional polymers and composites is not yet a widely documented field of research. The development of advanced polymers and composites often involves incorporating functional molecules to impart specific properties such as thermal stability, conductivity, or photoresponsiveness. While research exists on creating composite materials from a wide range of renewable and synthetic resources for applications like corrosion protection and dental restoratives, the specific use of difluoro-indazole derivatives in these systems is not established.

However, the inherent properties of the indazole ring and the presence of reactive sites (such as the hydroxyl and N-H groups) on this compound suggest its potential as a monomer or functional additive. Fluorinated polymers are well-known for their high thermal stability and chemical resistance. Therefore, incorporating the difluoroindazole moiety could be a strategy to enhance these properties in materials like polyimides or epoxies. Further research is required to explore these possibilities and to synthesize and characterize such novel indazole-based polymers and composites.

Applications in Optoelectronic Materials

The indazole scaffold is a promising component in the design of optoelectronic materials due to its aromatic nature and tunable electronic properties. These characteristics are essential for applications ranging from data storage to molecular biology. uu.nl

Photoswitches are molecules that can be reversibly isomerized between two states using light, making them critical components for smart materials and photopharmacology. researchgate.net The indazole heterocycle has been successfully incorporated into a class of azo photoswitches known as arylazoindazoles. researchgate.netnih.gov These molecules exhibit robust photochemical isomerization with high fatigue resistance. nih.gov

A key feature of these indazole-based photoswitches is the long thermal half-life of their metastable Z-isomers, which can last for several days at room temperature. researchgate.netnih.gov This stability is crucial for applications where the "switched" state needs to be maintained for extended periods. The synthesis often involves a C₆F₅-substituted formazan (B1609692) which undergoes cyclization to form the fluorinated indazole ring. nih.gov This fluorinated group provides a valuable "handle" for further functionalization, allowing for the fine-tuning of the photoswitch's properties through subsequent nucleophilic aromatic substitution (SNAr) reactions. uu.nlfigshare.com

The incorporation of fluorine atoms, such as in the 4,6-difluoro-indazole core, is expected to significantly influence the photophysical properties of the resulting photoswitch. Fluorine's high electronegativity can alter the energy levels of the π→π* and n→π* electronic transitions of the azo group, which govern the switching behavior. This can lead to shifts in absorption wavelengths and influence the efficiency of photoisomerization. uu.nl

| Property | Arylazoindazole (E-isomer) | Arylazoindazole (Z-isomer) | Notes |

| λmax (π→π) | ~350-370 nm | Blue-shifted by 36-50 nm | The π→π transition is a strongly allowed electronic transition. nih.gov |

| λmax (n→π) | ~468 nm | Overlaps significantly with E-isomer | The n→π transition has a much lower extinction coefficient. uu.nlnih.gov |

| Photostationary State (PSS) | >90% Z-isomer upon UV irradiation | ~50% E-isomer upon visible light irradiation | Incomplete Z→E conversion is due to overlapping absorption bands. uu.nl |

| Thermal Half-life (Z→E) | Up to several days at room temperature | - | Indicates high stability of the metastable Z-isomer. researchgate.netnih.gov |

Role as Ligands in Catalysis

The development of efficient metal-catalyzed reactions is heavily reliant on the design of ancillary ligands that can stabilize the metal center and modulate its reactivity. nih.gov Nitrogen-containing heterocycles are a cornerstone of ligand design, and the indazole scaffold offers a versatile platform for creating novel ligands.

Phosphine (B1218219) ligands are among the most important classes of ligands in homogeneous catalysis, particularly for cross-coupling reactions. researchgate.net The indazole framework can be functionalized to create unique phosphine ligands. Research has demonstrated the synthesis of an indazole-phosphine ligand scaffold and its successful application in gold(I) catalysis. nih.gov

In one synthetic approach, a phosphine group was introduced at the 4-position of a 4-bromo-1-methyl-1H-indazole precursor. nih.gov A key feature of this system is the ability to methylate the second nitrogen atom of the indazole ring, which introduces a positive charge into the ligand backbone. This modification has minimal impact on the ligand's structure but significantly alters its electronic properties. nih.gov The resulting cationic phosphine ligand is a weaker σ-donor, which increases the electrophilicity and Lewis acidity of the coordinated gold(I) center. This enhanced electrophilicity leads to markedly higher catalytic activity in reactions like propargyl amide cyclization compared to the neutral counterpart. nih.gov

The presence of two fluorine atoms on the benzene (B151609) ring of this compound would further amplify this electron-withdrawing effect. A phosphine ligand derived from this core would be even less electron-donating, potentially leading to highly active catalysts for reactions that benefit from a more electrophilic metal center. nih.gov

| Catalyst Component | Feature | Effect on Catalysis | Example Reaction |

| Indazole Scaffold | Rigid bicyclic structure | Provides a stable backbone for the phosphine group. | Gold(I)-catalyzed cyclizations nih.gov |

| Neutral Indazole Ligand | Standard σ-donation from phosphine | Moderate catalytic activity. | Propargyl amide cyclization nih.gov |

| Cationic Indazolium Ligand | Positive charge on indazole ring | Weaker σ-donation, increased metal electrophilicity. | Enhanced catalytic activity (e.g., 86% conversion vs. 0% for neutral ligand under specific conditions). nih.gov |

| Difluoro-Indazole Moiety | Strong inductive electron withdrawal | Potentially further weakens σ-donation for highly active catalysts. | (Hypothetical) |

Potential in Dye and Pigment Development

The indazole nucleus can serve as the core chromophore for developing new fluorescent dyes. Studies on derivatives of 5-nitro-1H-indazole have shown that they can be converted into new heterocyclic systems with very intense fluorescence and high quantum yields, often exceeding 0.70. researchgate.net This demonstrates the inherent potential of the indazole scaffold in the field of organic dyes.

The development of novel dyes often involves the strategic placement of electron-donating and electron-withdrawing groups on an aromatic core to tune the resulting photophysical properties. The this compound compound features two strongly electron-withdrawing fluorine atoms and an electron-donating hydroxyl group. This "push-pull" electronic characteristic is a well-known design principle for creating fluorescent molecules.

The fluorine atoms would act as auxochromes, modifying the absorption and emission wavelengths of the indazole chromophore. Furthermore, solvent polarity has been shown to affect the absorption and emission spectra of indazole-based dyes, with polar solvents typically causing a red shift (a shift to longer wavelengths). researchgate.net While specific studies on dyes derived directly from this compound are not yet prevalent, the foundational chemistry of related indazole compounds strongly suggests its promise as a scaffold for creating novel fluorophores for applications in bio-imaging, sensors, or organic light-emitting diodes (OLEDs). researchgate.net

Future Directions and Emerging Research Avenues for 4,6 Difluoro 1h Indazol 3 Ol

Development of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally benign and efficient methods for synthesizing 4,6-difluoro-1H-indazol-3-ol and its derivatives is a key area of future research. Current synthetic routes often rely on harsh reagents and generate significant waste. Future efforts will likely focus on the principles of green chemistry to improve the sustainability of these processes.

Key research aims in this area include:

Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation to introduce functional groups directly onto the indazole core, thereby reducing the number of synthetic steps and improving atom economy.

Flow Chemistry: Implementing continuous flow technologies to enhance reaction efficiency, safety, and scalability while minimizing solvent usage and waste generation.

Biocatalysis: Investigating the use of enzymes to catalyze key synthetic transformations, offering high selectivity and mild reaction conditions.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | Increased atom economy, reduced step count | Development of novel catalysts, understanding reaction mechanisms |

| Flow Chemistry | Improved efficiency, safety, and scalability | Reactor design, process optimization |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

| Alternative Solvents | Reduced environmental impact | Solvent screening, process development |

Advanced Mechanistic Studies of Reactivity and Selectivity

A thorough understanding of the reactivity and selectivity of this compound is crucial for its rational application in the design of new molecules. Advanced mechanistic studies, combining experimental and computational approaches, will provide deeper insights into its chemical behavior.

Future research will likely involve:

In-situ Spectroscopic Analysis: Utilizing techniques such as NMR and IR spectroscopy to monitor reaction progress in real-time and identify reactive intermediates.

Kinetic Studies: Performing detailed kinetic analyses to elucidate reaction mechanisms and determine the factors that govern reaction rates and selectivity.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and rationalize observed reactivity.

These studies will enable chemists to predict and control the outcomes of reactions involving this compound, facilitating the synthesis of complex molecules with high precision.

Rational Design of Multi-Targeting Therapeutic Agents

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, and this compound represents a promising starting point for the development of novel therapeutic agents. A key emerging trend is the design of multi-targeting drugs that can simultaneously modulate multiple biological targets implicated in a disease. This approach can offer improved efficacy and a reduced likelihood of drug resistance.

Future directions in this area include:

Structure-Based Drug Design: Using X-ray crystallography and computational modeling to design ligands that can bind to multiple target proteins with high affinity and selectivity.

Fragment-Based Screening: Identifying small molecular fragments that bind to different sites on the target proteins and then linking them together to create potent multi-targeting inhibitors.

Systems Biology Approaches: Integrating genomic, proteomic, and metabolomic data to identify key nodes in disease pathways that can be targeted by a single multi-targeting agent.

The unique substitution pattern of this compound provides opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, making it an attractive scaffold for the development of the next generation of multi-targeting therapeutics.

Applications in Chemical Biology and Probe Development

Chemical probes are essential tools for studying biological processes in living systems. The fluorescent properties and versatile chemistry of the indazole ring make it a promising scaffold for the development of novel chemical probes.

Emerging research in this area will focus on:

Fluorescent Probes: Designing and synthesizing this compound derivatives with tailored photophysical properties for imaging specific biomolecules or cellular events.

Affinity-Based Probes: Developing probes that can selectively label and identify target proteins in complex biological mixtures, facilitating drug discovery and target validation.

Activity-Based Probes: Creating probes that can covalently modify and report on the activity of specific enzymes, providing a powerful tool for studying enzyme function and for inhibitor screening.

The development of such probes based on the this compound scaffold will contribute significantly to our understanding of fundamental biological processes and accelerate the discovery of new medicines.

Exploration of New Material Science Paradigms

The unique electronic and photophysical properties of fluorinated indazoles suggest their potential application in the development of novel organic materials. Future research will explore the incorporation of the this compound motif into new material science paradigms.

Potential areas of exploration include:

Organic Electronics: Investigating the use of this compound derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine substituents can enhance the electron-transporting properties and stability of these materials.

Sensors: Developing chemosensors based on the this compound scaffold for the detection of specific ions, molecules, or environmental pollutants.

Smart Materials: Creating materials that respond to external stimuli such as light, heat, or pH by changing their properties, with potential applications in areas such as drug delivery and soft robotics.

The exploration of these new frontiers in material science could lead to the development of innovative technologies with a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for preparing 4,6-difluoro-1H-indazol-3-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of fluorinated indazole derivatives typically involves cyclization of substituted benzene precursors under controlled conditions. For example:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for indazole-triazole hybrids, using PEG-400:DMF solvent systems to improve solubility and reaction efficiency .

- Key parameters:

- Solvent: 2:1 PEG-400:DMF enhances reaction homogeneity and reduces side reactions.

- Catalyst: CuI (1.15–1.16 g per 8.61 mmol substrate) enables regioselective cyclization .

- Purification: Flash column chromatography with 70:30 EtOAc:hexanes yields ~30–35% pure product .

Validation: Monitor reaction progress via TLC (Rf ~0.33–0.49) and confirm purity via HRMS (e.g., FAB-HRMS m/z 335.1497 [M+H]+) .

Q. How can structural characterization of this compound derivatives be performed rigorously?

Methodological Answer:

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

Methodological Answer:

- Solubility: Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 3–9). Fluorinated indazoles often exhibit limited aqueous solubility but dissolve in DMF:PEG-400 mixtures .

- Stability: Conduct accelerated degradation studies at 40–70°C. Monitor via HPLC for decomposition products (e.g., defluorination or nitro-group reduction) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound in pharmacological contexts?

Methodological Answer:

- Functional group variation: Synthesize analogs with substituents at positions 1, 3, or 6 (e.g., nitro, iodo, or aryl groups) and compare bioactivity .

- Pharmacological assays: Test antioxidant, anti-inflammatory, or anticancer activity using standardized models (e.g., ischemia-reperfusion assays for antioxidants) .

- Data analysis: Use regression models to correlate electronic (Hammett σ) or steric parameters with activity trends .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., fluorine at C6 as a leaving group).

- Transition state analysis: Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways using Gaussian or ORCA software .